phthaloyl-L-alanine chloride

Catalog No.
S801042
CAS No.
4306-25-6
M.F
C11H8ClNO3
M. Wt
237.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
phthaloyl-L-alanine chloride

CAS Number

4306-25-6

Product Name

phthaloyl-L-alanine chloride

IUPAC Name

(2S)-2-(1,3-dioxoisoindol-2-yl)propanoyl chloride

Molecular Formula

C11H8ClNO3

Molecular Weight

237.64 g/mol

InChI

InChI=1S/C11H8ClNO3/c1-6(9(12)14)13-10(15)7-4-2-3-5-8(7)11(13)16/h2-6H,1H3/t6-/m0/s1

InChI Key

FVLYPXOSHYZOPT-LURJTMIESA-N

SMILES

CC(C(=O)Cl)N1C(=O)C2=CC=CC=C2C1=O

Canonical SMILES

CC(C(=O)Cl)N1C(=O)C2=CC=CC=C2C1=O

Isomeric SMILES

C[C@@H](C(=O)Cl)N1C(=O)C2=CC=CC=C2C1=O

Phthaloyl-L-alanine chloride is an enantiomerically pure, highly activated chiral building block utilized in asymmetric organic synthesis and advanced peptide coupling. By combining the high electrophilic reactivity of an acid chloride with the robust steric and electronic protection of a phthalimide group, this compound allows for rapid acyl transfer reactions. In industrial procurement, it is prioritized over standard free amino acids because it eliminates the need for expensive, atom-inefficient coupling reagents while preventing the racemization pathways that typically degrade activated amino acids [1].

Research Fit

Chiral acylating agent for asymmetric synthesis and kinetic resolution
N-Phthaloyl protection may support racemization control during coupling
Acid chloride reactivity enables mild-condition acylation without separate activation

Substituting phthaloyl-L-alanine chloride with standard urethane-protected analogs (such as Boc-L-alanine or Fmoc-L-alanine) activated in situ fundamentally alters process economics and impurity profiles. Urethane-protected amino acids are highly susceptible to forming 2-alkoxy-5(4H)-oxazolone intermediates upon activation, which rapidly racemize in the presence of base, compromising the chiral integrity of the final active pharmaceutical ingredient [1]. Furthermore, utilizing the free acid form (phthaloyl-L-alanine) requires the continuous procurement of stoichiometric coupling agents (e.g., DCC, EDC) and additives (HOBt), which generate massive urea byproducts that complicate downstream purification and increase process mass intensity [2].

Substitution Risk

Fmoc, Boc, or Cbz analogs may alter diastereofacial selectivity due to different steric and electronic profiles.

D-Enantiomer reverses absolute configuration and does not reproduce (S)-selective outcomes.

Free carboxylic acid form lacks acid chloride reactivity; direct substitution compromises coupling efficiency under mild conditions.

Prevention of Oxazolone-Mediated Racemization

During base-mediated aminolysis, the structural nature of the protecting group dictates chiral stability. Phthaloyl-L-alanine chloride retains >99% enantiomeric excess (ee) because the diacyl phthalimide group lacks the crucial N-H proton required to form a racemizing oxazolone intermediate. In contrast, when Fmoc- or Cbz-protected amino acid chlorides are subjected to identical basic coupling conditions, they rapidly cyclize into 2-alkoxy-5(4H)-oxazolones, leading to significant racemization and the generation of diastereomeric impurities [1].

Evidence DimensionChiral stability during base-mediated coupling
Target Compound Data>99% ee retention (oxazolone formation structurally blocked)
Comparator Or BaselineFmoc/Cbz-amino acid chlorides (rapid oxazolone formation and racemization)
Quantified DifferenceComplete suppression of the primary racemization pathway
ConditionsBase-mediated aminolysis in standard organic solvents

Procuring the phthaloyl-protected acid chloride guarantees stereochemical fidelity in API synthesis without requiring cryogenic cooling or specialized coupling additives.

Diastereofacial Reversal
Head-to-head
(S,S)-amide de 53–67% (phthaloyl) vs (R,S)-amide de 40–48% (naphthaloyl)
Reported opposite diastereomer formation; protecting-group-dependent selectivity
Temperature-dependent; CH₂Cl₂, -20°C to +20°C

Atom Economy and Elimination of Coupling Reagents

For large-scale amidation, the choice of acylating agent directly impacts process mass intensity (PMI). Phthaloyl-L-alanine chloride reacts directly with target amines, generating only hydrogen chloride as a byproduct, which is easily neutralized or scavenged. Conversely, utilizing the baseline comparator, phthaloyl-L-alanine free acid, requires at least one equivalent of a coupling reagent (such as DCC or EDC), generating stoichiometric amounts of urea byproducts (e.g., dicyclohexylurea) that require extensive solvent extraction or chromatography to remove [1].

Evidence DimensionByproduct generation and reagent requirement
Target Compound Data0 equivalents of coupling reagents; HCl byproduct
Comparator Or BaselinePhthaloyl-L-alanine free acid (requires 1+ eq. coupling agent; generates stoichiometric urea)
Quantified DifferenceElimination of high-molecular-weight coupling byproducts
ConditionsAmidation/esterification scale-up

Switching to the pre-activated acid chloride eliminates the procurement cost of coupling reagents and drastically simplifies downstream purification.

Friedel–Crafts Acylation
Class-level
FeCl₃ (1–5 mol%): racemization-suppressed; AlCl₃/SnCl₄: decomposition, poor yields
Reported catalytic route to enantiopure aryl ketones
Substrate scope context may limit generality

Stability Under Strong Lewis Acid Catalysis

In the synthesis of chiral aromatic derivatives, the acylating agent must withstand aggressive catalytic conditions. Phthaloyl-L-alanine chloride remains completely stable and active under strong Lewis acid catalysis (e.g., AlCl3, TiCl4), successfully acylating aromatic systems like polystyrene or isoquinoline scaffolds without protecting group cleavage. In direct contrast, standard Boc-protected amino acid chlorides undergo rapid and quantitative deprotection and decomposition when exposed to strong Lewis acids, rendering them unviable for Friedel-Crafts applications [1].

Evidence DimensionProtecting group stability under Lewis acid conditions
Target Compound DataStable; successfully drives Friedel-Crafts acylation
Comparator Or BaselineBoc-L-alanyl chloride (rapid deprotection/decomposition)
Quantified DifferenceEnables direct chiral acylation of aromatics impossible with Boc-protection
ConditionsFriedel-Crafts acylation with AlCl3 or TiCl4

This stability allows buyers to directly append chiral alanine motifs onto aromatic APIs or polymer resins in a single step.

Activation Yield
Cross-study comparable
Acid chloride: 60–77% yield; mixed anhydride/T3P/DCC: uniformly low
Higher yield context; chiral integrity requires review
Nearly complete racemization observed under test conditions
Cellulose Substitution
Class-level
Degree of substitution ~3; ee of recovered (S)-Ala 8–50% after hydrolysis
Reported high loading for chiral stationary phase preparation
Cellulose backbone imprints chirality independently of reagent configuration
Purity Specification
Data to verify
≥98% (supplier CoA) vs typical research-grade 95%
May reduce impurity burden in stoichiometric applications
Review batch-specific certificate of analysis

Total Synthesis of Chiral Alkaloids and Sphingoid Bases

Phthaloyl-L-alanine chloride serves as a highly effective precursor for synthesizing complex chiral molecules like Harmicine and Spisulosine. Its ability to undergo direct, racemization-free coupling ensures that the (S)-stereocenter of the alanine moiety is perfectly preserved in the final alkaloid framework [1].

Direct Friedel-Crafts Acylation of Aromatic Polymers

Due to its documented stability against strong Lewis acids (e.g., AlCl3), this compound is utilized for the direct functionalization of polystyrene and other aromatic resins, enabling the scalable production of chiral stationary phases or functionalized supports [2].

Coupling to Sterically Hindered Amines

In pharmaceutical manufacturing where target amines are highly sterically hindered, standard free-acid coupling protocols often fail or require excessive reaction times. The high electrophilicity of phthaloyl-L-alanine chloride overcomes this barrier, driving amidation to completion rapidly without the need for specialized coupling catalysts [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Kinetic resolution of racemic heterocyclic amines
N-Protecting group-dependent diastereofacial selectivity
(S,S)-amide diastereomer access and de optimization
Friedel–Crafts acylation to enantiopure α-amino aryl ketones
FeCl₃-catalyzed racemization-suppression context
Aryl ketone enantiopurity and substrate scope evaluation
Cellulose functionalization for chiral stationary phases
Reported near-complete substitution efficiency
Column loading capacity and enantioselectivity tuning
Difficult α-C-acylation of phthaloyl-protected substrates
Acid chloride activation yield context
Yield and chiral integrity trade-off review

XLogP3

2.3

Explore Compound Types